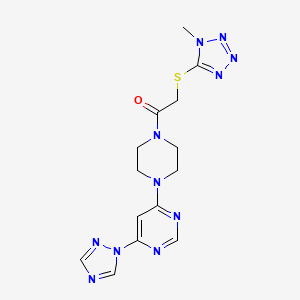![molecular formula C18H18ClN5O4S B2702078 ethyl 2-(2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate CAS No. 1207044-23-2](/img/structure/B2702078.png)
ethyl 2-(2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic aromatic organic compound. Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, pyrazolo[3,4-d]pyrimidines can be synthesized through various methods. One common approach involves [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
Antitumor and Anticancer Properties
Indole derivatives have garnered significant interest due to their potential as antitumor and anticancer agents. The compound contains an indole moiety, which is a key structural feature in many natural products and drugs. Researchers have explored the use of indole derivatives for inhibiting cancer cell growth, inducing apoptosis, and targeting specific signaling pathways involved in tumorigenesis . Investigating the specific effects of this compound on cancer cells and its potential as a therapeutic agent would be valuable.
Anti-Inflammatory Activity
Indole-based compounds often exhibit anti-inflammatory properties. Researchers have synthesized various indole derivatives and evaluated their effects on inflammation-related pathways. Investigating the anti-inflammatory potential of “ethyl 2-(2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate” could provide insights into its mechanism of action and potential clinical applications .
Pharmaceutical Formulation and Delivery
Considering the compound’s chemical properties, researchers can explore suitable pharmaceutical formulations (e.g., tablets, capsules, injections) and delivery methods. Formulation studies address stability, release kinetics, and compatibility with excipients.
properties
IUPAC Name |
ethyl 2-[[2-[[1-[(3-chlorophenyl)methyl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O4S/c1-2-28-15(26)8-20-14(25)10-29-18-22-16-13(17(27)23-18)7-21-24(16)9-11-4-3-5-12(19)6-11/h3-7H,2,8-10H2,1H3,(H,20,25)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNHWKJCKZBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C=NN2CC3=CC(=CC=C3)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Cyclopropylmethyl)sulfanyl]-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2702003.png)


![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2702009.png)
![3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2702010.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2702012.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide](/img/structure/B2702013.png)

![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2702017.png)
